2,3-Diphenyl-5-methyltetrazolium Chloride

描述

2,3-Diphenyl-5-methyltetrazolium Chloride is a chemical compound with the molecular formula C14H13ClN4 and a molecular weight of 272.74 g/mol . It is a tetrazolium salt, which is often used in biochemical research and various industrial applications. This compound is known for its role in redox reactions and its ability to form colored formazan products, making it useful in various assays and analytical techniques .

准备方法

The synthesis of 2,3-Diphenyl-5-methyltetrazolium Chloride typically involves the reaction of 1-(2-phenylhydrazono)-1-(phenylazo)ethane with lead (IV) acetate in chloroform . The reaction product is then treated with aqueous hydrochloric acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

化学反应分析

2,3-Diphenyl-5-methyltetrazolium Chloride undergoes various types of chemical reactions, including:

Oxidation and Reduction: It is commonly used in redox reactions where it acts as an electron acceptor, forming colored formazan products.

Substitution Reactions: The compound can participate in substitution reactions, particularly involving the tetrazolium ring.

Common reagents used in these reactions include lead (IV) acetate and hydrochloric acid . The major products formed from these reactions are typically formazan derivatives, which are colored compounds used in various assays .

科学研究应用

2,3-Diphenyl-5-methyltetrazolium Chloride has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2,3-Diphenyl-5-methyltetrazolium Chloride involves its reduction to formazan by cellular enzymes. This reduction process is facilitated by electron transfer, where the compound acts as an electron acceptor . The molecular targets include various dehydrogenases and oxidoreductases, which are enzymes involved in cellular respiration and metabolic processes .

相似化合物的比较

2,3-Diphenyl-5-methyltetrazolium Chloride can be compared with other tetrazolium salts such as:

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Similar in function, MTT is also used in cell viability assays but has different spectral properties.

2,3,5-Triphenyltetrazolium chloride (TTC): Another tetrazolium salt used in similar applications but with different reactivity and solubility properties.

The uniqueness of this compound lies in its specific redox potential and the distinct color change it undergoes upon reduction, making it particularly useful in certain analytical techniques .

生物活性

2,3-Diphenyl-5-methyltetrazolium chloride (DMT) is a tetrazolium salt widely utilized in biological research for assessing cell viability and metabolic activity. Its primary role in assays such as the MTT assay stems from its ability to be reduced by metabolically active cells, leading to the formation of a colored formazan product that can be quantitatively measured. This article explores the biological activity of DMT, emphasizing its applications in various research contexts, including cancer studies and cytotoxicity evaluations.

DMT operates through a reduction mechanism where viable cells convert the tetrazolium salt into formazan crystals, primarily due to the presence of mitochondrial dehydrogenases. The intensity of the color produced correlates with the number of viable cells, making it a reliable indicator of cellular health.

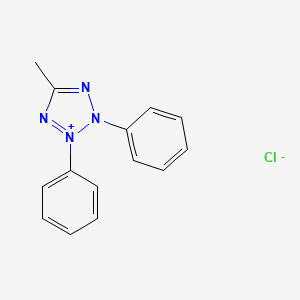

Chemical Structure

The structure of DMT is represented as follows:

Cell Viability Assays

DMT is predominantly used in cell viability assays, particularly the MTT assay, which measures the metabolic activity of cells. The reduction of MTT to formazan is indicative of cell viability and proliferation. The following table summarizes key findings from various studies employing DMT in cell viability assays:

| Study Reference | Cell Line Used | Treatment | IC50 (µM) | Viability (%) |

|---|---|---|---|---|

| A549 (Lung carcinoma) | Cisplatin | 0.5 | 50 | |

| Vero (Monkey kidney) | Dental adhesives | N/A | >90 | |

| Various | Anticancer extracts | N/A | Variable |

Case Studies

- Cisplatin Treatment in Lung Carcinoma : A study demonstrated that treatment with cisplatin resulted in significant growth arrest in A549 cells without inducing apoptosis. The MTT assay indicated that despite treatment, a substantial proportion of cells remained metabolically active, highlighting the importance of using DMT to assess not just cell death but also growth inhibition mechanisms .

- Cytotoxicity Evaluation of Dental Adhesives : In another study assessing the cytotoxicity of dental adhesives on Vero cells, DMT was used to evaluate cell metabolic activity post-exposure. All tested adhesives showed no significant cytotoxic effects, with cell viability remaining above 90% across all conditions .

- Anticancer Activity Assessment : Research on various plant extracts for anticancer properties utilized DMT to evaluate cell sensitivity. The results indicated varying degrees of cytotoxicity depending on the extract concentration, demonstrating DMT's utility in screening potential therapeutic agents .

Applications Beyond Cell Viability

DMT's applications extend beyond simple viability assays:

- Biochemical Research : It serves as a reagent in studies investigating cellular metabolism and enzyme activity.

- Drug Development : DMT is instrumental in screening compounds for their cytotoxic effects against cancer cell lines.

Limitations and Considerations

While DMT is a valuable tool for assessing cell viability, researchers must consider potential limitations:

- False Positives : Cells may exhibit metabolic activity without being viable.

- Interference from Compounds : Certain chemical agents can affect the reduction process, leading to misleading results.

属性

IUPAC Name |

5-methyl-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N4.ClH/c1-12-15-17(13-8-4-2-5-9-13)18(16-12)14-10-6-3-7-11-14;/h2-11H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLGEYNSADNPQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。